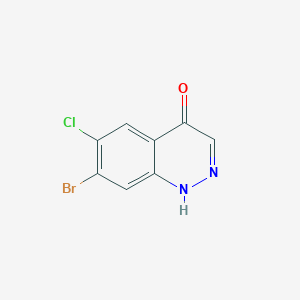
7-Bromo-6-chlorocinnolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-chlorocinnolin-4-ol is a halogenated derivative of cinnoline, a heterocyclic aromatic organic compound The compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, and a hydroxyl group at the 4th position on the cinnoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chlorocinnolin-4-ol typically involves the halogenation of cinnoline derivatives. One common method includes the bromination and chlorination of cinnoline-4-ol. The reaction conditions often involve the use of bromine and chlorine sources in the presence of a suitable solvent and catalyst to achieve regioselective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-6-chlorocinnolin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
7-Bromo-6-chlorocinnolin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-chlorocinnolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-6-chloroquinazolin-4(3H)-one: Another halogenated heterocyclic compound with similar structural features.
7-Bromo-4-chloro-1H-indazol-3-amine: A related compound used in the synthesis of pharmaceutical intermediates.
Uniqueness
7-Bromo-6-chlorocinnolin-4-ol is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and hydroxyl groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C8H4BrClN2O |
|---|---|
Poids moléculaire |
259.49 g/mol |
Nom IUPAC |
7-bromo-6-chloro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)3-11-12-7/h1-3H,(H,12,13) |
Clé InChI |
ZTEABWDIXUPWDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Br)NN=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B11796482.png)


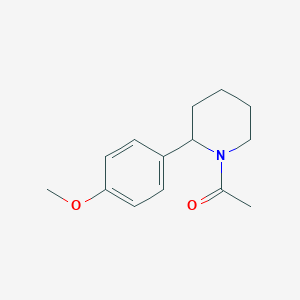
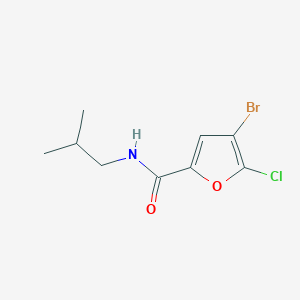
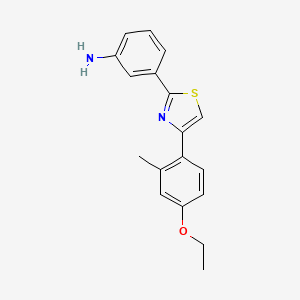
![Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796524.png)

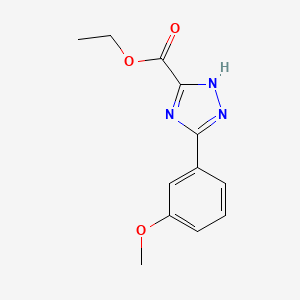



![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)

